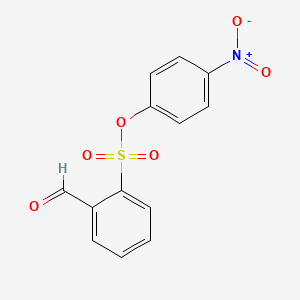

4-Nitrophenyl 2-formylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 2-formylbenzenesulfonate is a sulfonate ester characterized by a nitro-substituted phenyl group linked to a 2-formylbenzenesulfonate moiety. The presence of both electron-withdrawing (nitro) and electron-donating (formyl) substituents on the aromatic rings may influence its reactivity and stability under varying conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 2-formylbenzenesulfonate typically involves the nitration of phenyl 2-formylbenzenesulfonate. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the phenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 2-formylbenzenesulfonate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group under appropriate conditions.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Reduction: 4-Aminophenyl 2-formylbenzenesulfonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Nitrophenyl 2-carboxybenzenesulfonate.

Scientific Research Applications

4-Nitrophenyl 2-formylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in enzyme assays where the release of 4-nitrophenol can be monitored spectrophotometrically.

Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-nitrophenyl 2-formylbenzenesulfonate exerts its effects depends on the specific chemical reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained.

Comparison with Similar Compounds

The provided evidence focuses on 4-nitrophenyl boronic acid and its pinacol ester, which share the 4-nitrophenyl motif but differ in their reactive groups. Below is a detailed comparison based on reactivity, stability, and analytical findings:

Reactivity with Hydrogen Peroxide (H₂O₂)

- 4-Nitrophenyl Boronic Acid: Reacts with H₂O₂ to form 4-nitrophenol via oxidation. The reaction exhibits a rate constant of 0.0586 s⁻¹ at room temperature, with complete conversion observed within 240 minutes (monitored via ¹H NMR) .

- 4-Nitrophenyl Boronic Acid Pinacol Ester : Undergoes the same conversion but at a slower rate, highlighting the steric and electronic effects of the pinacol ester group .

- Instead, hydrolysis of sulfonate esters generally requires acidic or basic aqueous conditions. The formyl substituent may further modulate reactivity by altering electron density in the aromatic system.

pH and Temperature Dependence

- Boronic Acid Derivatives: Optimal conversion to 4-nitrophenol occurs at pH ~11, with efficiency decreasing at neutral or mildly acidic pH .

- Sulfonate Esters : Hydrolysis of sulfonate esters is typically pH-dependent, favoring basic conditions. However, the nitro and formyl groups in 4-nitrophenyl 2-formylbenzenesulfonate may shift the optimal pH range compared to simpler sulfonate esters (e.g., tosylates).

Analytical Characterization

- ¹H NMR Monitoring: For boronic acid derivatives, distinct proton resonances (e.g., doublets at 8.19–8.21 ppm for meta protons) diminish as 4-nitrophenol forms, with new peaks emerging at 7.92–7.95 ppm due to hydrogen bond disruption .

- Expected Trends for Sulfonate Esters: The sulfonate group’s strong electron-withdrawing effect would likely downshift aromatic proton signals compared to boronic acids. Hydrolysis products (e.g., 2-formylbenzenesulfonic acid and 4-nitrophenol) could be tracked via analogous NMR methods.

Table 1: Comparative Data for 4-Nitrophenyl Derivatives

| Compound | Reactive Group | Rate Constant (s⁻¹) | Optimal pH | Reaction Time (min) |

|---|---|---|---|---|

| 4-Nitrophenyl Boronic Acid | B(OH)₂ | 0.0586 | 11 | 240 |

| 4-Nitrophenyl Boronic Acid Pinacol Ester | B(O₂C₂Me₄) | <0.0586 | 11 | >240 |

| This compound* | SO₃⁻ | N/A | ~10–12† | N/A |

*Hypothesized values based on sulfonate ester chemistry.

†Estimated from typical sulfonate ester hydrolysis conditions.

Key Research Findings and Limitations

Functional Group Impact : Boronic acids and esters undergo oxidation with H₂O₂, while sulfonate esters require hydrolytic cleavage. This fundamental difference limits direct mechanistic parallels but underscores the importance of functional groups in dictating reactivity.

Steric and Electronic Effects: The pinacol ester’s slower reaction rate compared to the boronic acid highlights steric hindrance as a critical factor. For sulfonate esters, the formyl group’s electron-donating nature may slightly enhance hydrolysis rates relative to non-substituted analogs.

Analytical Consistency : ¹H NMR is a reliable tool for tracking reactions of nitroaromatic compounds, as seen in both boronic acids and hypothetical sulfonate ester studies.

Limitations : The absence of direct data on this compound necessitates extrapolation from structurally related compounds. Further experimental studies are required to validate these comparisons.

Q & A

Q. Basic: What spectroscopic and analytical techniques are recommended for characterizing 4-Nitrophenyl 2-formylbenzenesulfonate, and how should data interpretation be prioritized?

Answer:

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and sulfonate linkages. Infrared (IR) spectroscopy identifies functional groups like the formyl (-CHO) and sulfonate (-SO₃) moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (404.329 g/mol) and fragmentation patterns . For quantitative purity assessment, high-performance liquid chromatography (HPLC) with UV detection at λ ≈ 270–310 nm (nitroaromatic absorbance) is recommended. Data interpretation should cross-reference theoretical predictions (e.g., NMR chemical shifts via computational tools like ACD/Labs or ChemDraw) and prioritize reproducibility across multiple batches .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Due to its nitroaromatic and sulfonate groups, strict safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Storage: Cool (2–8°C), dry conditions in amber glass vials to prevent photodegradation.

- Waste Disposal: Neutralize acidic byproducts before disposal, adhering to institutional hazardous waste protocols .

Q. Basic: How does the reactivity of this compound vary under acidic versus basic conditions?

Answer:

The sulfonate ester group is susceptible to nucleophilic attack. Under basic conditions (pH > 10), hydrolysis accelerates, releasing 4-nitrophenol (detectable via UV-Vis at 400 nm) and 2-formylbenzenesulfonic acid. In acidic media (pH < 4), the formyl group may undergo hydration, forming a geminal diol, which can alter subsequent reactivity. Kinetic studies using stopped-flow spectrophotometry are advised to monitor intermediate formation .

Q. Advanced: How can factorial design optimize synthesis conditions for this compound?

Answer:

A 2³ factorial design evaluates three critical factors: reaction temperature (X₁), molar ratio of reactants (X₂), and catalyst concentration (X₃). Responses include yield (%) and purity (HPLC area%). For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| X₁ | 25°C | 50°C |

| X₂ | 1:1 | 1:1.5 |

| X₃ | 0.5 mol% | 2.0 mol% |

Statistical analysis (ANOVA) identifies interactions (e.g., X₁×X₂) and optimizes conditions. Response surface methodology (RSM) refines non-linear relationships, minimizing side reactions .

Q. Advanced: What computational methods are suitable for studying reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT): Calculate transition states for sulfonate ester hydrolysis (e.g., B3LYP/6-311+G(d,p) basis set).

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic substitution pathways.

- Software: Gaussian, ORCA, or GROMACS for energy profiles; visualization via VMD or PyMOL .

Q. Advanced: How should researchers resolve contradictions in kinetic data from reactions involving this compound?

Answer:

- Triangulation: Cross-validate data using independent methods (e.g., UV-Vis kinetics vs. LC-MS quantification).

- Error Analysis: Quantify instrument precision (e.g., ±2% for HPLC) and batch-to-batch variability.

- Theoretical Alignment: Compare experimental activation energies (Eₐ) with DFT-predicted values to identify outliers .

Q. Advanced: What methodological framework supports comparative studies of this compound with structural analogs?

Answer:

- Controlled Variables: Fix solvent, temperature, and concentration while varying substituents (e.g., nitro vs. methoxy groups).

- Principal Component Analysis (PCA): Reduce dimensionality of spectroscopic/kinetic datasets to identify clustering patterns.

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in sulfonate) to trace reaction pathways .

Q. Advanced: What methodologies assess the thermal and photochemical stability of this compound?

Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperature (T₀) under nitrogen.

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- UV-Stress Studies: Use a xenon lamp (simulated sunlight) to quantify photodegradation products (e.g., nitroso derivatives) .

Properties

CAS No. |

106939-93-9 |

|---|---|

Molecular Formula |

C13H9NO6S |

Molecular Weight |

307.28 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-formylbenzenesulfonate |

InChI |

InChI=1S/C13H9NO6S/c15-9-10-3-1-2-4-13(10)21(18,19)20-12-7-5-11(6-8-12)14(16)17/h1-9H |

InChI Key |

AUYOKPCZNUCPOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.